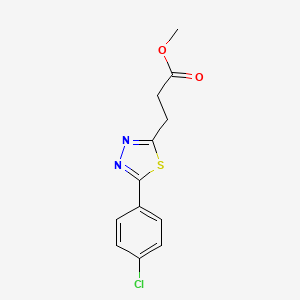
3-(5-(4-Chlorophenyl)-1,3,4-thiadiazol-2-yl)propionic acid methyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(5-(4-Chlorophenyl)-1,3,4-thiadiazol-2-yl)propionic acid methyl ester is a chemical compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a chlorophenyl group attached to the thiadiazole ring, which is further connected to a propionic acid methyl ester moiety
Méthodes De Préparation
The synthesis of 3-(5-(4-Chlorophenyl)-1,3,4-thiadiazol-2-yl)propionic acid methyl ester typically involves multiple steps. One common synthetic route starts with the esterification of 4-chlorobenzoic acid with methanol to form methyl 4-chlorobenzoate. This intermediate undergoes hydrazination to yield 4-chlorobenzohydrazide.
Analyse Des Réactions Chimiques
3-(5-(4-Chlorophenyl)-1,3,4-thiadiazol-2-yl)propionic acid methyl ester can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where the chlorine atom can be replaced by other nucleophiles.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds
Applications De Recherche Scientifique
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound has shown potential as an antiviral agent, particularly against tobacco mosaic virus.
Mécanisme D'action
The mechanism of action of 3-(5-(4-Chlorophenyl)-1,3,4-thiadiazol-2-yl)propionic acid methyl ester involves its interaction with specific molecular targets. In the context of its anticancer activity, the compound has been found to inhibit heat shock proteins such as TRAP1, which play a role in cancer cell survival and proliferation . This inhibition leads to the induction of apoptosis in cancer cells, thereby reducing their growth.
Comparaison Avec Des Composés Similaires
3-(5-(4-Chlorophenyl)-1,3,4-thiadiazol-2-yl)propionic acid methyl ester can be compared with other thiadiazole derivatives, such as:
5-(4-Chlorophenyl)-1,3,4-thiadiazole-2-thiol: This compound also contains the thiadiazole ring but differs in the functional groups attached to it.
3-(4-Chlorophenyl)-3-hydroxy-2,2-dimethyl-propionic acid methyl ester: This compound has a similar chlorophenyl group but differs in the rest of the structure and its biological activity.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C12H11ClN2O2S |
|---|---|
Poids moléculaire |
282.75 g/mol |
Nom IUPAC |
methyl 3-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]propanoate |
InChI |
InChI=1S/C12H11ClN2O2S/c1-17-11(16)7-6-10-14-15-12(18-10)8-2-4-9(13)5-3-8/h2-5H,6-7H2,1H3 |
Clé InChI |
UIRQQIHRSPXGMV-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)CCC1=NN=C(S1)C2=CC=C(C=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




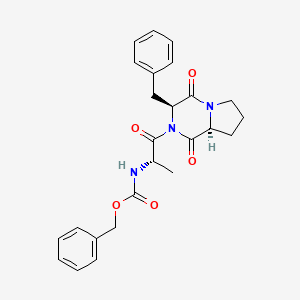
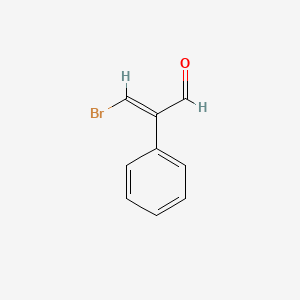
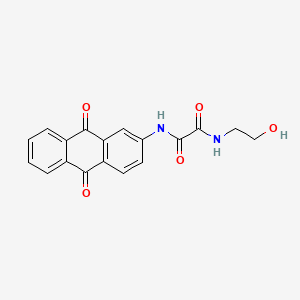
![N,N,N'',N''-Tetrakis[4-bis(3-cyanopropyl)aminophenyl]-P-phenylenediaminium dihexafluorophosphate](/img/structure/B13791253.png)
![5,11-dimethyl-5,11-diazatetracyclo[6.2.2.02,7.04,9]dodecane-2,9-dicarboxylic acid](/img/structure/B13791256.png)
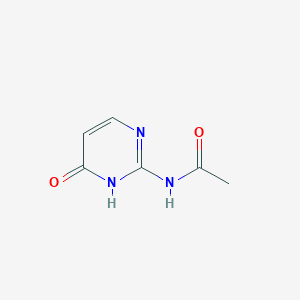
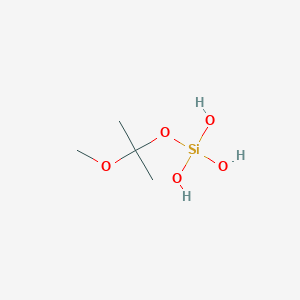
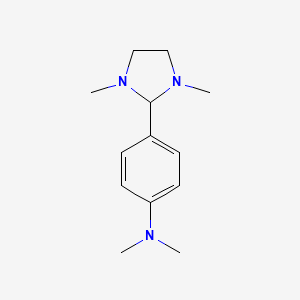
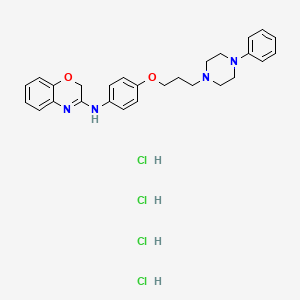
![[(3E)-2-cyano-3-[3-(2,2-dicyanoethenyl)-2-phenylcyclohex-2-en-1-ylidene]prop-1-enylidene]azanide;tetramethylazanium](/img/structure/B13791275.png)
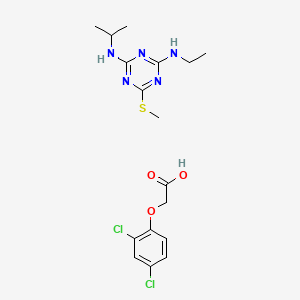
![5-Ethyl-1-methylspiro[5.5]undecan-11-ol](/img/structure/B13791282.png)
